Manganese iodide tetrahydrate

Description

BenchChem offers high-quality Manganese iodide tetrahydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Manganese iodide tetrahydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

manganese(2+);diiodide;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HI.Mn.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZJNPHDXBLNHA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

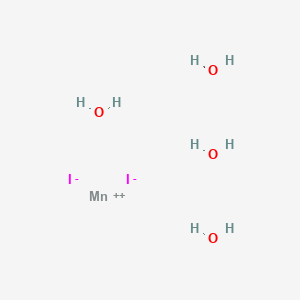

Canonical SMILES |

O.O.O.O.[Mn+2].[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8I2MnO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90158726 | |

| Record name | Manganese iodide tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13446-37-2 | |

| Record name | Manganese iodide tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese iodide tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MANGANESE IODIDE TETRAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H13JJE2JP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

chemical properties of manganese iodide tetrahydrate

Executive Summary

Manganese(II) iodide tetrahydrate (

This guide provides a rigorous examination of the compound’s physicochemical properties, synthesis, and applications, designed for researchers requiring high-purity reagents for drug development and catalysis.

Physicochemical Profile

The tetrahydrate form is the thermodynamically stable phase at room temperature but exhibits significant sensitivity to environmental factors.

Structural & Physical Data

| Property | Value / Description | Notes |

| Formula | ||

| Molar Mass | 380.81 g/mol | |

| Appearance | Rose/Pink Crystalline Solid | Turns brown upon oxidation (formation of |

| Crystal System | Monoclinic | Space Group: |

| Coordination | Octahedral ( | Trans-isomer : Two iodides are trans to each other; four waters form the equatorial plane. This contrasts with |

| Melting Point | ~80 °C | Dissolves in its own water of crystallization. |

| Solubility | Highly soluble in water, ethanol, acetone. | Hygroscopic; deliquescent in high humidity. |

| Magnetic Prop. | Paramagnetic | High-spin |

Stability & Reactivity

-

Photosensitivity: The iodide anion is susceptible to photo-oxidation. Prolonged exposure to light, especially in the presence of moisture, generates free iodine (

), causing the pink solid to darken to a brown/beige sludge. -

Thermal Behavior:

-

< 80°C: Stable solid.

-

80°C - 100°C: Melts/dissolves in hydration water.

-

> 100°C (Vacuum): Stepwise dehydration occurs. Complete removal of water yields anhydrous

(beige), but requires careful control to prevent hydrolysis to manganese oxides.

-

Synthesis & Purification Protocol

To ensure "drug-grade" purity, a direct reaction between manganese carbonate and hydriodic acid is preferred over elemental synthesis (

Reagents

-

Manganese(II) Carbonate (

), >99.9% trace metals basis. -

Hydriodic Acid (

), 57% aqueous solution, unstabilized (free of hypophosphorous acid if possible, or account for it). -

Argon or Nitrogen atmosphere.

Step-by-Step Synthesis Workflow

-

Slurry Preparation: Suspend

(10 g, 87 mmol) in deoxygenated distilled water (20 mL) in a round-bottom flask wrapped in aluminum foil (light protection). -

Acid Addition: Add

solution dropwise under vigorous stirring.-

Reaction:

-

Control: Maintain temperature < 40°C to prevent iodine formation. Add acid until the solution is clear and slightly acidic (pH ~4-5).

-

-

Concentration: Evaporate the solution using a rotary evaporator at 50°C under reduced pressure until crystallization begins.

-

Crystallization: Cool the concentrate to 4°C overnight. Filter the pink crystals under an inert atmosphere (Schlenk line).

-

Drying: Press crystals between filter paper to remove bulk water. Store in a desiccator protected from light.

Visualization: Synthesis Logic

Figure 1: Synthesis pathway emphasizing light protection and CO2 removal.

Applications in Organic Synthesis

Manganese(II) iodide is a premier source of Mn(II) for generating organomanganese reagents. These reagents exhibit chemoselectivity superior to Grignard or organolithium reagents.

The "Soft" Nucleophile Advantage

Organomanganese species (

-

Reaction:

-

Application: Chemoselective addition to aldehydes in the presence of ketones, or 1,4-addition to enones.

Catalytic Cross-Coupling (Cahiez-Type)

(often used interchangeably with-

Mechanism: Involves the formation of a manganate species

which undergoes oxidative addition and reductive elimination. -

Why Iodide? The iodide ligand is a "soft" base, stabilizing the intermediate Mn species and facilitating the oxidative addition step compared to harder chloride ligands [2].

Visualization: Organomanganese Cycle

Figure 2: Generation and reactivity of organomanganese reagents.

Handling, Safety & Storage

Storage Protocol

-

Container: Amber glass vials with Teflon-lined caps.

-

Atmosphere: Store under Argon.

-

Desiccant: Keep in a desiccator; the tetrahydrate is stable but will deliquesce in humid air (>60% RH).

Safety (GHS Classification)

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

Specific Hazard: Chronic exposure to manganese dust can lead to manganism (neurotoxicity). Always handle powder in a fume hood.

References

-

Moore, J. E., Abola, J. E., & Butera, R. A. (1985).[1] Structure of manganese(II) iodide tetrahydrate, MnI2[1][2]·4H2O.[1][2] Acta Crystallographica Section C, 41(9), 1284–1286.[1][2] Link

-

Cahiez, G., & Duplais, C. (2009). Manganese in organic synthesis: A distinct reactivity.[3][4][5][6] Chemical Reviews, 109(3), 1434–1476. Link

-

PubChem. (n.d.). Manganese iodide tetrahydrate.[1][2][7][8] National Library of Medicine. Retrieved October 26, 2023. Link

Sources

- 1. Structure of manganese(II) iodide tetrahydrate, MnI2. 4H2O (Journal Article) | ETDEWEB [osti.gov]

- 2. researchgate.net [researchgate.net]

- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 4. Manganese-mediated coupling reactions - Wikipedia [en.wikipedia.org]

- 5. Manganese-Catalyzed Cross-Coupling Reaction between Aryl Grignard Reagents and Alkenyl Halides [organic-chemistry.org]

- 6. itqb.unl.pt [itqb.unl.pt]

- 7. Manganese(II) Iodide Tetrahydrate Manufacturer & Supplier [axiomchem.com]

- 8. MANGANESE(II) IODIDE TETRAHYDRATE CAS#: 13446-37-2 [m.chemicalbook.com]

Manganese(II) Iodide Tetrahydrate: A Comprehensive Technical Guide for Advanced Research and Development

This guide provides an in-depth exploration of manganese(II) iodide tetrahydrate (MnI₂·4H₂O), a compound of increasing interest in diverse fields of chemical research, from materials science to pharmaceutical development. We will delve into its fundamental properties, synthesis, characterization, and applications, with a focus on providing practical, field-proven insights for researchers, scientists, and drug development professionals. This document is structured to offer not just procedural steps, but the underlying scientific rationale, ensuring a thorough understanding of this versatile inorganic compound.

Core Chemical and Physical Properties

Manganese(II) iodide tetrahydrate is a hydrated inorganic salt with a molecular weight of approximately 380.81 g/mol .[1][2][3][4][5][6] Its core identity is defined by the following key identifiers:

| Property | Value | Source(s) |

| Molecular Formula | MnI₂·4H₂O (or H₈I₂MnO₄) | [1][2][3][4][5][6] |

| Molecular Weight | 380.81 g/mol | [1][2][3][4][5][6] |

| CAS Number | 13446-37-2 | [1][2][3][4][5][6] |

| Appearance | Pink to brownish crystalline solid | [1][7] |

| Solubility | Soluble in water | [5][7] |

| Melting Point | Approximately 80 °C (decomposes) | [1][7] |

The tetrahydrate form is notably more stable for handling and storage compared to its anhydrous counterpart, which is a key consideration for its practical application in a laboratory setting.[1] However, the compound is sensitive to light and air, with samples potentially turning brown due to the oxidation of the iodide ion to iodine.[7]

Synthesis of High-Purity Manganese(II) Iodide Tetrahydrate: A Self-Validating Protocol

The synthesis of high-purity MnI₂·4H₂O is crucial for its application in sensitive research areas. The most common and reliable method involves the reaction of manganese(II) carbonate with hydriodic acid.[7] This protocol is designed to be self-validating, with checkpoints to ensure the desired product is obtained.

Synthesis Workflow

Caption: Workflow for the synthesis of MnI₂·4H₂O.

Detailed Experimental Protocol

Materials:

-

Manganese(II) carbonate (MnCO₃), high purity

-

Hydriodic acid (HI), 47-57% in water, stabilized

-

Deionized water

-

Ethanol (for washing)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Heating mantle

-

Rotary evaporator

-

Büchner funnel and vacuum flask

-

Vacuum desiccator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend manganese(II) carbonate in a minimal amount of deionized water. The use of MnCO₃ as a starting material is advantageous as its reaction with acid produces carbon dioxide, a gaseous byproduct that is easily removed from the reaction mixture.

-

Acid Addition: Slowly add hydriodic acid dropwise to the stirred suspension at room temperature. This reaction is exothermic, and slow addition is crucial to control the temperature and the rate of CO₂ evolution, preventing excessive foaming.

-

Self-Validation Checkpoint: Vigorous effervescence should be observed. The solution will gradually turn from a milky suspension to a clear, pale pink or light brown solution.

-

-

Reaction Completion: Continue the addition of hydriodic acid until all the manganese(II) carbonate has dissolved and effervescence ceases. A slight excess of MnCO₃ can be used to ensure all the acid is consumed, which can then be removed by filtration.

-

Filtration and Concentration: If unreacted MnCO₃ remains, filter the solution by gravity filtration. Concentrate the resulting solution using a rotary evaporator under reduced pressure with gentle heating (not exceeding 50-60 °C) to avoid decomposition of the product.

-

Self-Validation Checkpoint: Concentrate the solution until crystals begin to form. The solution should be a pale pink color. A dark brown color may indicate oxidation of iodide.

-

-

Crystallization: Allow the concentrated solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

-

Isolation and Washing: Collect the pink crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold deionized water, followed by a wash with cold ethanol to aid in drying.

-

Drying: Dry the crystals under vacuum in a desiccator containing a suitable desiccant.

Purification (Optional)

For applications requiring very high purity, the obtained crystals can be further purified by recrystallization. Dissolve the crude product in a minimum amount of hot deionized water, filter while hot to remove any insoluble impurities, and then allow the solution to cool slowly to induce crystallization.

Structural and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, purity, and crystalline phase of the synthesized manganese(II) iodide tetrahydrate.

Crystal Structure

Manganese(II) iodide tetrahydrate crystallizes in the monoclinic crystal system with the space group P2₁/c.[7] In this structure, the manganese(II) ion is octahedrally coordinated. Unlike the cis coordination observed in manganese(II) chloride tetrahydrate and manganese(II) bromide tetrahydrate, the iodide ligands in MnI₂·4H₂O occupy trans positions in the coordination sphere.[7] The remaining four coordination sites are occupied by water molecules.

Caption: Coordination environment of Mn(II) in MnI₂·4H₂O.

X-ray Diffraction (XRD)

Powder XRD is a powerful technique to confirm the crystalline phase and purity of the synthesized material. The diffraction pattern should be compared with reference patterns from crystallographic databases. The expected pattern for MnI₂·4H₂O will show characteristic peaks corresponding to its monoclinic structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the presence of coordinated water molecules. The spectrum of MnI₂·4H₂O is expected to show:

-

O-H Stretching: A broad absorption band in the region of 3000-3600 cm⁻¹, characteristic of the stretching vibrations of the coordinated water molecules.[1]

-

H-O-H Bending: A peak around 1600-1650 cm⁻¹ corresponding to the bending vibration of the water molecules.[1]

The presence and features of these bands confirm the hydrated nature of the salt.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are crucial for determining the thermal stability and the number of water molecules of hydration. A typical TGA curve for MnI₂·4H₂O will show a weight loss corresponding to the loss of four water molecules upon heating. The decomposition of the anhydrous salt occurs at higher temperatures. The DSC curve will show endothermic peaks associated with the dehydration and decomposition processes.

Applications in Research and Drug Development

Manganese compounds, in general, are gaining significant attention as inexpensive and less toxic alternatives to precious metal catalysts in organic synthesis.[8]

Catalysis in Organic Synthesis

Manganese iodide can serve as a precursor for various manganese-based catalysts or be used directly in certain transformations. Manganese-catalyzed cross-coupling reactions, for example, are emerging as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental in the synthesis of pharmaceutical compounds.[9] While many studies use manganese(II) chloride or bromide, the principles are often transferable to manganese(II) iodide, which can offer different reactivity and solubility profiles.[3] These reactions are particularly relevant for the synthesis of complex heterocyclic structures that form the core of many drugs.[10]

Precursor in Materials Science

Manganese(II) iodide is used as a precursor for the synthesis of novel materials, including two-dimensional (2D) ferromagnetic materials. These materials have potential applications in high-density data storage and spintronics.

Relevance to Drug Development

The direct application of MnI₂·4H₂O in drug synthesis is an area of active research. Its role as a catalyst or precursor in the synthesis of drug-like molecules is of particular interest. For instance, manganese-catalyzed reactions have been employed in the Minisci reaction for the C-H alkylation of heteroarenes, a common structural motif in pharmaceuticals.[11] Furthermore, understanding the coordination chemistry of manganese with biologically relevant ligands is crucial, and MnI₂·4H₂O can serve as a convenient starting material for such studies.

Safety and Handling

Manganese(II) iodide tetrahydrate should be handled with appropriate safety precautions. It is harmful if swallowed.[9] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is also noted to be moisture-sensitive.[9] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

Manganese(II) iodide tetrahydrate is a versatile and accessible compound with significant potential in both fundamental and applied research. Its well-defined structure, straightforward synthesis, and emerging applications in catalysis make it a valuable tool for chemists in academia and industry. This guide has provided a comprehensive overview of its properties, a detailed and self-validating synthesis protocol, and an outline of its current and potential applications, particularly in the context of drug development. As research into sustainable and cost-effective chemical synthesis continues to grow, the importance of compounds like manganese(II) iodide tetrahydrate is set to increase.

References

-

Axiom Chemicals Pvt. Ltd. (n.d.). Manganese(II) Iodide Tetrahydrate. Retrieved February 12, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Manganese-Catalyzed Heterocycle Synthesis. In Books. Retrieved February 12, 2026, from [Link]

-

Liu, T. J., Yi, C. L., Chan, C. C., & Lee, C. F. (2013). Manganese-catalyzed cross-coupling of thiols with aryl iodides. Chemistry, an Asian journal, 8(5), 1029–1034. [Link]

- Frenette, M., & Fadeyi, O. B. (2017). Visible-Light-Initiated Manganese Catalysis for C–H Alkylation of Heteroarenes: Applications and Mechanistic Studies.

- Moore, J. E., Abola, J. E., & Butera, R. A. (1985). Structure of manganese(II) iodide tetrahydrate, MnI2.4H2O.

- Fujita, J., Nakamoto, K., & Kobayashi, M. (1956). Infrared Spectra of Metallic Complexes. II. The Absorption Bands of Coördinated Water in Aquo Complexes. Journal of the American Chemical Society, 78(13), 3295–3297.

- Harris, J. D., & Rusch, A. W. (2013). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry.

- Wiley-VCH. (2022). Organometallic Manganese Compounds in Organic Synthesis.

-

ResearchGate. (2021). Characteristic FTIR peaks of metal complexes. [Link]

-

European Pharmaceutical Review. (2021). Manganese a promising new catalyst for drug synthesis. [Link]

-

ResearchGate. (2021). Selected characteristic FT-IR peaks of metal complexes. [Link]

-

ResearchGate. (2017). Structure of manganese(II) iodide tetrahydrate, MnI2.4H2O. [Link]

-

ResearchGate. (2020). Structure of MnI2 with view along the c-axis. [Link]

-

Royal Society of Chemistry. (n.d.). Probing post-synthetic metallation in metal-organic frameworks: Insights from X-ray crystallography. [Link]

-

ResearchGate. (2018). FTIR Spectra of the synthesized metal complexes 1 (top) and 2 (bottom). [Link]

-

Wikipedia. (n.d.). Manganese(II) iodide. Retrieved February 12, 2026, from [Link]

-

Penn State Materials Research Institute. (n.d.). Thermal Analysis. Retrieved February 12, 2026, from [Link]

-

American Elements. (n.d.). Manganese(II) Iodide. Retrieved February 12, 2026, from [Link]

-

Thermal Support. (n.d.). Measurement of Waters of Hydration with Pyris 6 TGA. Retrieved February 12, 2026, from [Link]

-

Research at Melbourne. (n.d.). TGA-DSC. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (2020). Crystal structure and characterization of MnI2 single crystals: (a) top.... [Link]

-

Pour, M., & Taheri, S. (2023). A comprehensive review on magnetic manganese as catalysts in organic synthesis. RSC advances, 13(30), 20827–20853. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 5. Manganese(II) Iodide Tetrahydrate Manufacturer & Supplier [axiomchem.com]

- 6. MANGANESE(II) IODIDE TETRAHYDRATE CAS#: 13446-37-2 [m.chemicalbook.com]

- 7. Manganese(II) iodide - Wikipedia [en.wikipedia.org]

- 8. A comprehensive review on magnetic manganese as catalysts in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. books.rsc.org [books.rsc.org]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

An In-depth Technical Guide to the Coordination Chemistry of Manganese(II) Iodide Tetrahydrate

Abstract

Manganese(II) iodide tetrahydrate, MnI₂·4H₂O, serves as a fascinating and foundational compound in the study of coordination chemistry. As a high-spin d⁵ metal complex, its stereochemistry, spectroscopic signatures, and magnetic properties provide a rich platform for both academic inquiry and practical application. This guide offers an in-depth exploration of the synthesis, structural characterization, and reactivity of MnI₂·4H₂O. We delve into the causality behind its unique trans configuration, contrasting it with its lighter halide analogs, and present detailed experimental protocols for its synthesis and characterization. This document is intended for researchers, chemists, and materials scientists seeking a comprehensive understanding of this pivotal manganese(II) coordination complex and its potential as a precursor in catalysis and materials science.

The Unique Position of Manganese(II) in Coordination Chemistry

Manganese is a first-row transition metal renowned for its vast range of accessible oxidation states, from +2 to +7, which underpins its diverse roles in biological systems and industrial catalysis.[1][2] The manganese(II) state is particularly stable due to its d⁵ electron configuration. In a high-spin octahedral environment, the five d-electrons singly occupy each d-orbital (t₂g³ eg²), resulting in a spherically symmetric electron cloud and a lack of ligand field stabilization energy. This configuration leads to several characteristic properties:

-

Pale Color: Electronic d-d transitions are both spin-forbidden and Laporte-forbidden, resulting in very low intensity absorptions and typically pale pink or nearly colorless complexes.[3]

-

High Paramagnetism: With five unpaired electrons, Mn(II) complexes exhibit a strong paramagnetic response, with a theoretical spin-only magnetic moment of 5.92 Bohr magnetons.

-

Labile Ligands: The absence of ligand field stabilization energy often results in high lability, making Mn(II) complexes excellent precursors for synthesizing other coordination compounds.[4]

Synthesis and Physicochemical Properties of trans-[MnI₂(H₂O)₄]

Manganese(II) iodide can be prepared in both anhydrous and hydrated forms.[5] The tetrahydrate, specifically, is a pink crystalline solid that provides an excellent entry point into the coordination chemistry of manganese(II).[5][6]

Synthesis Protocol

The preparation of the tetrahydrate form involves the reaction of a manganese(II) source with hydriodic acid.[5]

Objective: To synthesize crystalline manganese(II) iodide tetrahydrate.

Methodology:

-

Reaction Setup: In a fume hood, add 10.0 g of manganese(II) carbonate (MnCO₃) to a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Acid Addition: Slowly add a stoichiometric amount of 57% hydriodic acid (HI) dropwise to the flask while stirring. The addition should be controlled to manage the effervescence of CO₂ gas.

-

Causality: Using a carbonate salt is a convenient method as the only byproduct is CO₂, which escapes the reaction mixture, driving the reaction to completion. Hydriodic acid provides the iodide ions necessary for the complex.

-

-

Reaction Completion: Continue stirring until all the manganese carbonate has dissolved and gas evolution has ceased, resulting in a pale pink solution.

-

Concentration: Gently heat the solution to a temperature not exceeding 80°C to reduce the volume by approximately one-third.[5]

-

Causality: Overheating can lead to the decomposition of the product or oxidation of the iodide ions.

-

-

Crystallization: Allow the concentrated solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the crystallization of pink needles of MnI₂·4H₂O.

-

Isolation and Storage: Isolate the crystals by vacuum filtration. Wash sparingly with ice-cold deionized water and dry under a stream of inert gas (e.g., nitrogen or argon). The compound is deliquescent and light-sensitive, turning brown upon exposure to air due to the oxidation of iodide.[5][7] Therefore, it must be stored in a desiccator under an inert atmosphere.

Crystal Structure and Stereochemistry

The most striking structural feature of MnI₂·4H₂O is the geometry of its coordination core, [MnI₂(H₂O)₄]. Single-crystal X-ray diffraction studies have unequivocally shown that the manganese ion is octahedrally coordinated by four water molecules and two iodide ions.[7][8] Unlike the analogous manganese(II) chloride and bromide tetrahydrates, which adopt a cis configuration, the iodide complex is exclusively trans.[5][7]

This stereochemical preference can be attributed to sterics and crystal packing forces. The larger ionic radius of iodide compared to chloride and bromide minimizes ligand-ligand repulsion when the two iodide ions are positioned 180° apart in the trans configuration.

Diagram 1: Coordination Sphere of trans-[MnI₂(H₂O)₄]

Caption: Octahedral coordination of Mn(II) in trans-[MnI₂(H₂O)₄].

| Table 1: Physicochemical and Crystallographic Data for trans-[MnI₂(H₂O)₄] | |

| Property | Value |

| Chemical Formula | H₈I₂MnO₄[6][9] |

| Molar Mass | 380.81 g/mol [5][9] |

| Appearance | Pink crystalline solid[5][6] |

| Crystal System | Monoclinic[5][7] |

| Space Group | P2₁/c[5][7] |

| Unit Cell Parameters | a = 6.698 Å, b = 7.494 Å, c = 9.308 Å, β = 110.21°[7] |

| Coordination Geometry | Octahedral[5][6] |

| Stereochemistry | trans[5][7] |

| Solubility | Soluble in water[5][10] |

| Melting Point | 80 °C (decomposes)[5] |

Spectroscopic and Magnetic Characterization

A multi-technique approach is essential for the comprehensive characterization of coordination complexes.

Vibrational Spectroscopy (FTIR & Raman)

Vibrational spectroscopy is a powerful tool for confirming the presence of coordinated water molecules and probing the metal-ligand bonds.[11][12]

-

O-H Vibrations: Coordinated water molecules will exhibit broad stretching vibrations (ν(O-H)) in the region of 3200-3500 cm⁻¹ in the FTIR spectrum.[13][14] The H-O-H bending mode (δ(H-O-H)) is expected around 1600-1630 cm⁻¹.

-

Low-Frequency Modes: The far-infrared and Raman spectra are particularly informative. They reveal the vibrations associated with the heavier atoms in the coordination sphere.[15] The Mn-O stretching and rocking modes for the aqua ligands, as well as the characteristic Mn-I stretching vibrations, will appear in the low-frequency region (typically < 400 cm⁻¹).

| Table 2: Key Expected Vibrational Modes for trans-[MnI₂(H₂O)₄] | |

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| ν(O-H) of coordinated H₂O | 3200 - 3500 |

| δ(H-O-H) of coordinated H₂O | 1600 - 1630 |

| ν(Mn-O) | 300 - 400 |

| ν(Mn-I) | 100 - 200 |

Electronic Spectroscopy (UV-Vis)

The UV-Visible spectrum of a high-spin Mn(II) complex is characterized by a series of very weak absorption bands.[3] The pale pink color of trans-[MnI₂(H₂O)₄] arises from these spin-forbidden d-d electronic transitions. For an octahedral Mn(II) ion, the ground state is ⁶A₁g. The excited quartet states (⁴T₁g, ⁴T₂g, etc.) have a different spin multiplicity, making the transitions to these states forbidden by the spin selection rule. This results in molar absorptivities (ε) that are typically less than 1 L mol⁻¹ cm⁻¹.

Magnetic Properties

Magnetic susceptibility measurements provide direct insight into the electronic structure of the manganese center.

Protocol: Magnetic Susceptibility Measurement

-

Sample Preparation: A finely ground sample of trans-[MnI₂(H₂O)₄] is weighed accurately into a sample holder suitable for the magnetometer (e.g., a SQUID or Gouy balance).

-

Data Collection: The magnetic moment is measured over a range of temperatures (e.g., 2-300 K).

-

Data Analysis: The molar magnetic susceptibility (χₘ) is corrected for diamagnetic contributions. The effective magnetic moment (μ_eff) is calculated using the equation: μ_eff = 2.828(χₘT)¹/².

-

Expected Outcome: For a high-spin d⁵ system with S = 5/2, the room temperature effective magnetic moment is expected to be very close to the spin-only value of 5.92 μB.[16] Deviations at low temperatures may indicate weak antiferromagnetic interactions between adjacent manganese centers in the crystal lattice.[7][16]

-

Coordination Chemistry and Reactivity

trans-[MnI₂(H₂O)₄] is a valuable precursor for the synthesis of a wide array of other manganese(II) complexes.

Ligand Substitution Reactions

The aqua ligands in the coordination sphere are labile and can be readily displaced by stronger donor ligands, such as amines, phosphines, or chelating agents like bipyridine or phenanthroline.

Diagram 2: Representative Ligand Substitution Pathway

Caption: General scheme for substitution of aqua ligands.

The choice of solvent and reaction conditions can be tuned to control the extent of substitution. For instance, using a non-aqueous solvent can drive the reaction forward by removing water.

Applications in Catalysis and Materials

Manganese compounds are prized for their low cost, low toxicity, and rich redox chemistry, making them attractive catalysts.[1][17][18] While MnI₂·4H₂O itself is not typically a direct catalyst, it serves as an excellent starting material for generating catalytically active species. Manganese complexes are known to catalyze a variety of organic transformations, including oxidations, coupling reactions, and alkylations.[2][17] Furthermore, manganese-based materials are being explored for applications in energy storage and water splitting.[19]

Comprehensive Experimental Workflow

The reliable synthesis and characterization of manganese iodide complexes require a systematic workflow.

Diagram 3: Synthesis and Characterization Workflow

Caption: A logical workflow for the synthesis and full characterization of trans-[MnI₂(H₂O)₄].

Conclusion and Future Outlook

Manganese(II) iodide tetrahydrate is more than a simple inorganic salt; it is a canonical example of a d⁵ coordination complex that showcases fundamental principles of stereochemistry, spectroscopy, and magnetism. Its unique trans geometry, a departure from its lighter halide counterparts, highlights the subtle interplay of steric and electronic factors in determining molecular structure. The lability of its aqua ligands makes it an exceptionally useful synthon for accessing a broader family of manganese(II) complexes with tailored properties. Future research will likely continue to leverage this precursor for the development of novel, inexpensive, and environmentally benign catalysts for challenging organic transformations and for the creation of advanced functional materials.

References

-

Wikipedia. (n.d.). Manganese(II) iodide. Retrieved from [Link]

-

Moore, J. E., Abola, J. E., & Butera, R. A. (1985). Structure of manganese(II) iodide tetrahydrate, MnI₂·4H₂O. Acta Crystallographica Section C: Crystal Structure Communications, 41(9), 1284–1286. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-VIS spectrum assignments for Mn(II) complexes and their coordination cores. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis absorption spectra of complexes Mn2 and Mn4 in aqueous buffer over a 72 h period. Retrieved from [Link]

-

ResearchGate. (2017). Structure of manganese(II) iodide tetrahydrate, MnI₂.4H₂O. Retrieved from [Link]

-

ResearchGate. (n.d.). The UV-visible spectra of the ligand (2), the Mn(II) complex (3) and.... Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). On the uv and visible absorption spectra of selected manganese ions. Retrieved from [Link]

-

WebElements. (n.d.). Manganese » tetraaquodiiodomanganese. Retrieved from [Link]

-

Axiom Chemicals Pvt. Ltd. (n.d.). Manganese(II) Iodide Tetrahydrate. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Synthesis, Characterization and Biological Activities of Manganese(II) Complex: Molecular Modeling of DNA Interactions. Retrieved from [Link]

-

WebElements. (n.d.). Manganese » reactions of elements. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Magnetic and thermodynamic properties of α, β, γ and δ-MnO₂. Retrieved from [Link]

-

MDPI. (2022). Magnetic Properties in Mn-Doped δ-MoN: A Systematic Density Functional Theory Study. Retrieved from [Link]

-

Numerade. (n.d.). Manganese(IV) forms many complexes.... Retrieved from [Link]

-

ChemEd X. (n.d.). Reaction of manganese with iodine. Retrieved from [Link]

-

ACS Publications. (n.d.). The effect of dissolved alkali halides on the raman spectrum of water. Retrieved from [Link]

-

ChemEd X. (n.d.). Manganese with Iodine. Retrieved from [Link]

-

American Elements. (n.d.). Manganese(II) Iodide Tetrahydrate. Retrieved from [Link]

-

University of Sheffield. (n.d.). Manganese diiodide: MnI₂. Retrieved from [Link]

-

PMC. (2025). A comprehensive review on magnetic manganese as catalysts in organic synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Dependence of I/Io vs 2θ for Mn(II), Co(II), Ni(II) and Cu(II) complexes. Retrieved from [Link]

-

PubMed. (2015). Magnetic properties of manganese based one-dimensional spin chains. Retrieved from [Link]

-

PMC. (n.d.). A Balancing Act: Stability versus Reactivity of Mn(O) Complexes. Retrieved from [Link]

-

Chemsrc. (n.d.). manganese(ii) iodide tetrahydrate | CAS#:13446-37-2. Retrieved from [Link]

-

ResearchGate. (2019). Hydration of mixed halide perovskites investigated by Fourier transform infrared spectroscopy. Retrieved from [Link]

-

Scirp.org. (2019). Synthesis, Spectroscopic Studies and X-Ray Diffraction of Heptacoordinated Mn(II) and Co(II) Complexes with Ligands Derived from Carbonohydrazide. Retrieved from [Link]

-

Drawell. (n.d.). The Integration of XRD with Raman and FTIR Spectroscopy. Retrieved from [Link]

-

Nanosurf. (n.d.). Raman and FTIR Micro Spectroscopy. Retrieved from [Link]

-

ACS Publications. (n.d.). The Far-Infrared Spectra of Metal-Halide Complexes of Pyridine and Related Ligands. Retrieved from [Link]

-

Pilgaard Elements. (2016). Manganese: Chemical reactions. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Manganese Compounds in the Catalysis of Organic Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and X-ray Structure of the Mn II Cl 2 and Mn III F 2 Complexes.... Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of ligand and manganese(II) complex. Retrieved from [Link]

-

American Elements. (n.d.). Manganese(II) Iodide. Retrieved from [Link]

-

MDPI. (2023). Magnetic States and Electronic Properties of Manganese-Based Intermetallic Compounds.... Retrieved from [Link]

-

ResearchGate. (n.d.). Coordination Complexes of Manganese and Their Biomedical Applications. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in Manganese-Based Materials for Electrolytic Water Splitting. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, structure and magnetic properties of β-MnO₂ nanorods. Retrieved from [Link]

-

Oreate AI Blog. (n.d.). The Role of Manganese in Modern Catalysis: A Metal Worth Exploring. Retrieved from [Link]

-

Clark Digital Commons. (2023). Organic–Inorganic Manganese (II) Halide Hybrid Combining the Two Isomers Cis/Trans of [MnCl₄(H₂O)₂]. Retrieved from [Link]

-

Frontiers. (n.d.). Can Mn coordination compounds be good candidates for medical applications?. Retrieved from [Link]

Sources

- 1. A comprehensive review on magnetic manganese as catalysts in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfachemic.com [alfachemic.com]

- 3. uv visible light absorption spectrum of manganese complexes spectra of hexaaquamanganese(II) complex ions manganate(VI) charge transfer complex ion hexaaquamanganese(III) ion Doc Brown's chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. Manganese(II) iodide - Wikipedia [en.wikipedia.org]

- 6. WebElements Periodic Table » Manganese » tetraaquodiiodomanganese [webelements.co.uk]

- 7. journals.iucr.org [journals.iucr.org]

- 8. researchgate.net [researchgate.net]

- 9. MANGANESE(II) IODIDE TETRAHYDRATE CAS#: 13446-37-2 [m.chemicalbook.com]

- 10. Manganese(II) Iodide Tetrahydrate Manufacturer & Supplier [axiomchem.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. Raman and FTIR Micro Spectroscopy - Research of powder and other dispersed materials - Novazii Analytics GmbH [novazii.com]

- 13. researchgate.net [researchgate.net]

- 14. scirp.org [scirp.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Magnetic properties of manganese based one-dimensional spin chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The Role of Manganese in Modern Catalysis: A Metal Worth Exploring - Oreate AI Blog [oreateai.com]

- 19. mdpi.com [mdpi.com]

Technical Monograph: Manganese(II) Iodide Hydrates (MnI₂·nH₂O)

The following is an in-depth technical guide on the hydrate forms of Manganese(II) Iodide, structured for researchers and drug development professionals.

Critical Protocols for Synthesis, Dehydration, and Application in Pharmaceutical Catalysis

Executive Summary

Manganese(II) iodide (MnI₂) is a pivotal transition metal halide often overshadowed by its chloride and bromide counterparts. However, in the realm of chemoselective organic synthesis and pharmaceutical intermediate development , MnI₂ offers unique advantages due to the "soft" Lewis acidity of the Mn(II) center and the high nucleophilicity of the iodide ligand.

The stable tetrahydrate form (MnI₂·4H₂O) serves as the primary commercial source. However, its utility is strictly bifurcated: the hydrate is a stable precursor, but the anhydrous form is the active reagent required for organometallic catalysis (e.g., Cahiez couplings). This guide provides a rigorous technical analysis of the hydrate’s properties, a validated dehydration protocol to prevent oxidative degradation, and a mechanistic breakdown of its role in drug synthesis.

Chemical Identity & Structural Thermodynamics

The hydration state of Manganese(II) iodide is governed by the coordination geometry of the Mn²⁺ ion. Unlike manganese chloride (cis-coordinated), manganese iodide tetrahydrate adopts a specific trans-octahedral configuration.

Crystallographic Data

| Property | Data | Notes |

| Formula | MnI₂[1]·4H₂O | Thermodynamically stable hydrate |

| Crystal System | Monoclinic | Space Group: |

| Coordination | Octahedral ( | Trans-isomer (H₂O equatorial, I⁻ axial) |

| Appearance | Rose/Pink Crystalline Solid | Turns brown upon oxidation (liberation of I₂) |

| Melting Point | 80°C (Incongruent) | Dissolves in its own water of crystallization |

| Solubility | High (Water, Ethanol, Pyridine) | Soluble in THF (anhydrous form preferred) |

Stability & Hygroscopicity

MnI₂·4H₂O is deliquescent . Upon exposure to atmospheric moisture, it absorbs water to form a solution. Crucially, it is photosensitive .

-

Degradation Mechanism: Light + O₂

Oxidation of I⁻ to I₂. -

Visual Indicator: A color shift from pink to brown/black indicates iodine contamination.

Experimental Protocol: Synthesis & Purification

For high-precision applications (e.g., catalytic precursors), commercial grade material often requires recrystallization or de novo synthesis to remove iodine impurities.

Synthesis of High-Purity MnI₂·4H₂O

Reaction:

-

Reagents: Use excess Manganese(II) carbonate (MnCO₃) and Hydriodic acid (HI, 57% w/w, stabilized).

-

Procedure:

-

Suspend MnCO₃ in deoxygenated water under Argon.

-

Add HI dropwise until effervescence ceases.

-

Crucial Step: Filter the solution immediately through a glass frit to remove unreacted carbonate.

-

Concentrate the pink filtrate under reduced pressure (Rotavap) at 40°C.

-

Crystallize at 4°C.

-

Critical Workflow: Controlled Dehydration

Direct heating of MnI₂·4H₂O in air leads to hydrolysis (

Figure 1: Controlled dehydration workflow to access active anhydrous MnI₂.

Applications in Drug Development & Organic Synthesis[2][3][4]

The primary utility of MnI₂ in pharmaceutical research lies in its ability to form Organomanganese Reagents (RMnI) . These reagents act as "soft" nucleophiles, offering superior chemoselectivity compared to Grignard (RMgX) or Organolithium (RLi) reagents.

The "Cahiez" Coupling Mechanism

Manganese iodide is used to transmetallate organolithium or Grignard reagents. The resulting organomanganese species tolerates sensitive functional groups (esters, ketones, nitriles) that would otherwise react with harder nucleophiles.

Key Advantages:

-

Chemoselectivity: Reacts with aldehydes in the presence of ketones.[2]

-

Stereoselectivity: Excellent retention of double-bond geometry in vinyl-halide couplings.

-

Toxicity: Significantly lower toxicity than Palladium or Nickel catalysts often used for similar couplings.

Mechanism of Action: Fluoroketone Synthesis

Recent advancements (e.g., Rice University studies) utilize Manganese salts as precursors for synthesizing fluorinated motifs—critical "armor plating" in modern drug design to improve metabolic stability.[3]

Figure 2: The Organomanganese (RMnI) generation and coupling cycle. Note the transformation from a "hard" reagent (RLi) to a "soft" reagent (RMnI).

Handling & Safety Protocols

Signal Word: DANGER (due to Iodine toxicity if decomposed)

-

Light Protection: Store in amber glass or opaque containers. Wrap reaction flasks in aluminum foil during synthesis.

-

Inert Atmosphere: While the tetrahydrate is air-stable for short periods, the anhydrous form is strictly air-sensitive . Handle in a glovebox or using Schlenk lines.

-

Compatibility:

-

Compatible: Glass, Teflon (PTFE).

-

Incompatible: Strong oxidizers, active metals (Al, Mg) in powder form (fire risk).

-

References

-

Crystal Structure: Moore, J. E., Abola, J. E., & Butera, R. A. (1985). Structure of manganese(II) iodide tetrahydrate, MnI₂·4H₂O. Acta Crystallographica Section C. Link

-

Organomanganese Chemistry: Cahiez, G., & Duplais, C. (2009).[4] Manganese in organic synthesis. Chemical Reviews. Link

-

Drug Synthesis Application: Lu, Y. C., & West, J. G. (2021). Manganese-Mediated Radical Functionalization. ACS Catalysis.[3] Link

-

Physical Properties: Webelements. Manganese: tetraaquodiiodomanganese. Link

-

Safety Data: PubChem. Manganese Iodide Compound Summary. Link

Sources

Methodological & Application

Application Notes & Protocols: Manganese (II) Iodide Tetrahydrate as a Versatile Catalyst in Modern Organic Synthesis

Abstract

The pursuit of sustainable and cost-effective catalytic systems is a cornerstone of modern organic synthesis. Earth-abundant metals, particularly manganese, have garnered significant attention as powerful alternatives to precious metal catalysts like palladium and rhodium.[1][2] This guide provides an in-depth exploration of Manganese (II) Iodide Tetrahydrate (MnI₂(H₂O)₄) as a versatile and efficient catalyst precursor for key organic transformations. We will delve into its application in cross-coupling reactions and C-H activation, providing not just step-by-step protocols but also the fundamental mechanistic reasoning behind the experimental design. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the catalytic potential of manganese in their synthetic endeavors.

The Case for Manganese: An Introduction to a Sustainable Catalyst

Manganese is the third most abundant transition metal in the Earth's crust, making it an economically and environmentally attractive option for catalysis.[3] Its diverse range of accessible oxidation states (from -3 to +7) allows it to participate in a wide array of catalytic cycles, including oxidation, reduction, and complex organometallic transformations.[4] Historically, manganese compounds like manganese dioxide (MnO₂) have been widely used as stoichiometric oxidants for converting alcohols to aldehydes and ketones.[5][6][7] However, recent decades have witnessed a surge in the development of sophisticated, molecularly-defined manganese complexes for catalytic applications, particularly in C-C and C-heteroatom bond formation.[3][4]

Why Manganese (II) Iodide Tetrahydrate?

While various manganese salts can serve as catalyst precursors, Manganese (II) Iodide Tetrahydrate (MnI₂(H₂O)₄) offers distinct practical advantages.

-

Appearance: A distinctive pink, crystalline solid.[8]

-

Solubility: Among the common manganese (II) halides, the iodide salt exhibits superior solubility in ethereal solvents like tetrahydrofuran (THF).[9] This is a critical feature for many organometallic reactions, especially those involving Grignard or organolithium reagents, ensuring a homogeneous reaction medium.

-

Reactivity: It serves as an excellent and readily available source of Mn(II) ions, which can be easily converted in situ into the catalytically active species.

It is important to note that MnI₂ is light-sensitive and can decompose in the air over time, evidenced by a brownish tint due to the oxidation of iodide to iodine.[8][9] Therefore, proper storage and handling are essential for consistent results.

Core Application: Manganese-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are fundamental to constructing the carbon skeletons of pharmaceuticals, agrochemicals, and materials. While palladium has dominated this field, manganese catalysis has emerged as a powerful, low-cost alternative, particularly for Kumada-type couplings.[10][11]

Kumada-Type C(sp²)–C(sp³) Bond Formation

The coupling of Grignard reagents (R-MgX) with organic halides is a classic transformation. Manganese catalysts have proven exceptionally effective in coupling alkyl Grignard reagents with unactivated N-heterocyclic chlorides, a reaction that is often challenging for other systems.[11]

Causality and Mechanistic Insight: The reaction is believed to proceed through a catalytic cycle involving a manganese species that shuttles between different oxidation states. While the precise mechanism can be complex and may involve radical intermediates, a simplified cycle provides a useful framework for understanding the process. The higher solubility of MnI₂ in THF facilitates the initial formation of the active manganese catalyst upon interaction with the Grignard reagent. The reaction is often rapid, proceeding at room temperature, and is tolerant of various functional groups.[11]

Caption: Proposed catalytic cycle for Mn-catalyzed Kumada coupling.

Data Summary: Scope of Mn-Catalyzed Coupling of 2-Chloropyridines The following table summarizes representative results for the coupling of alkyl Grignards with substituted 2-chloropyridines, demonstrating the reaction's scope.[11]

| Entry | R in R-MgCl | Substituent on Pyridine (at C5) | Catalyst Loading (mol%) | Time | Yield (%) |

| 1 | n-Butyl | -H | 3 | 3 h | 85 |

| 2 | Isobutyl | -H | 3 | 20 h | 79 |

| 3 | n-Hexyl | -H | 3 | 15 min | 88 |

| 4 | n-Butyl | -CF₃ | 3 | 15 min | 89 |

| 5 | n-Butyl | -OMe | 3 | 18 h | 67 |

C-N Cross-Coupling for N-Arylated Heterocycles

Manganese catalysis also provides a facile and convenient strategy for the synthesis of N-arylated heterocycles. Using a simple system of MnCl₂·4H₂O (for which MnI₂(H₂O)₄ can be a suitable analogue), a ligand like trans-1,2-diaminocyclohexane, and a base, various nitrogen nucleophiles can be coupled with aryl halides, often in environmentally benign solvents like water.[12] This method is highly valuable for synthesizing building blocks for pharmaceuticals and materials science.

Advanced Application: Manganese-Catalyzed C-H Activation

C-H activation is a transformative strategy in organic synthesis, allowing for the direct functionalization of ubiquitous C-H bonds and bypassing the need for pre-functionalized starting materials.[1][2][13] This approach offers significant advantages in terms of atom and step economy. Manganese has emerged as a prominent earth-abundant metal for facilitating these reactions.[13][14]

The Principle of Directed C-H Activation: In many Mn-catalyzed C-H activation reactions, a directing group on the substrate coordinates to the manganese center, positioning it in close proximity to a specific C-H bond. This chelation assistance lowers the activation energy for C-H bond cleavage, allowing for high levels of regio-selectivity.

Caption: General workflow for a directed C-H activation reaction.

Manganese catalysts have been successfully employed for a variety of C-H functionalizations, including:

-

Alkenylation and Alkynylation: Introducing double or triple bonds.

-

Annulations: Forming new rings by functionalizing two C-H bonds.

-

Allylation: Attaching an allyl group.[14]

These strategies provide powerful tools for the rapid construction of complex molecular architectures from simple precursors.[13]

Experimental Protocols: A Self-Validating System

The following protocol provides a detailed, step-by-step methodology for a representative Kumada cross-coupling reaction.

Protocol 1: Synthesis of 2-Butylpyridine via Mn-Catalyzed Kumada Coupling

Objective: To synthesize 2-butylpyridine from 2-chloropyridine and n-butylmagnesium chloride using MnI₂(H₂O)₄ as a catalyst precursor. This protocol is adapted from established procedures using manganese (II) halides.[11]

Materials:

-

Manganese (II) Iodide Tetrahydrate (MnI₂(H₂O)₄)

-

2-Chloropyridine

-

n-Butylmagnesium chloride (2.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask or oven-dried round-bottom flask with a rubber septum

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup:

-

Place a magnetic stir bar into a 50 mL Schlenk flask.

-

Flame-dry the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all moisture and oxygen are removed.

-

Allow the flask to cool to room temperature.

-

-

Reagent Addition:

-

Under a positive pressure of inert gas, add Manganese (II) Iodide Tetrahydrate (59 mg, 0.15 mmol, 3 mol%) to the flask.

-

Add anhydrous THF (10 mL) via syringe.

-

Add 2-chloropyridine (0.47 mL, 5.0 mmol, 1.0 equiv) via syringe.

-

Begin stirring the solution.

-

-

Initiation of Reaction:

-

Slowly add n-butylmagnesium chloride (2.0 M solution in THF, 3.25 mL, 6.5 mmol, 1.3 equiv) dropwise via syringe over 5 minutes. Note: The addition is often exothermic. If necessary, cool the flask in a water bath.

-

The reaction mixture will typically change color upon addition of the Grignard reagent.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at room temperature for 3 hours.

-

Monitor the reaction progress by taking small aliquots (via syringe) and quenching them into a vial containing saturated NH₄Cl and ethyl acetate. Analyze the organic layer by TLC or GC-MS to check for the consumption of 2-chloropyridine.

-

-

Work-up and Purification:

-

Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (15 mL) at 0 °C (ice bath).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

-

Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Characterization:

-

Purify the resulting crude oil via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2-butylpyridine as a colorless oil.

-

Expected Outcome: An isolated yield of ~80-88% is expected based on similar manganese halide catalysts.[11]

-

Safety Precautions:

-

Grignard reagents are pyrophoric and react violently with water. Handle with extreme care under an inert atmosphere.

-

Work in a well-ventilated fume hood at all times.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Troubleshooting:

-

Low Conversion: If the starting material is not fully consumed, ensure all reagents and solvents were anhydrous. The presence of water will quench the Grignard reagent. Consider increasing the reaction time or slightly warming the mixture to 30-40 °C.

-

Formation of Side Products: The primary side product is often the hydrodehalogenated starting material (pyridine).[11] This can result from trace moisture or a proton source. Ensure rigorously dry conditions.

-

Inconsistent Results: MnI₂(H₂O)₄ is light-sensitive. Use a fresh bottle or one that has been stored properly in the dark under an inert atmosphere.

Conclusion and Future Outlook

Manganese (II) Iodide Tetrahydrate is a highly effective, soluble, and economical catalyst precursor for a range of valuable organic transformations. Its utility in robust C-C and C-N cross-coupling reactions, as well as its potential in the burgeoning field of C-H activation, positions it as a key tool for sustainable synthesis. As the field continues to move away from expensive and toxic heavy metals, the development of protocols based on earth-abundant catalysts like manganese will be paramount for the future of chemical and pharmaceutical manufacturing.

References

- Recent advances and perspectives in manganese-catalyzed C–H activation - Catalysis Science & Technology (RSC Publishing).

- A Manganese-Catalyzed Cross-Coupling Reaction.

- Manganese-Catalyzed Cross-Coupling Reaction between Aryl Grignard Reagents and Alkenyl Halides - Organic Chemistry Portal.

- Manganese(I)-Catalyzed Cross-Coupling of Ketones and Secondary Alcohols with Primary Alcohols | ACS Omega - ACS Publications.

- Manganese Catalysts - Catalysts / Alfa Chemistry.

- Manganese-catalyzed cross-coupling reactions of nitrogen nucleophiles with aryl halides in water - Chemical Communications (RSC Publishing).

- Recent Advances and Prospects in Manganese‐Catalyzed C−H Activation - ResearchGate.

- Manganese-Catalyzed Kumada Cross-Coupling Reactions of Aliphatic Grignard Reagents with N-Heterocyclic Chlorides - Who we serve.

- Manganese-Catalyzed C–H Activation - ACS Publications - American Chemical Society.

- Recent advances in manganese-catalysed C–H activation: scope and mechanism - Catalysis Science & Technology (RSC Publishing).

- Manganese(II) Iodide Tetrahydrate - Axiom Chemicals Pvt. Ltd..

- Formation of iodinated organic compounds by oxidation of iodide-containing waters with manganese dioxide - PubMed.

- Formation of Iodinated Organic Compounds by Oxidation of Iodide-Containing Waters with Manganese Dioxide | Environmental Science & Technology - ACS Publications.

- Manganese(II) Iodide Tetrahydrate | AMERICAN ELEMENTS ®.

- Formation of Iodinated Organic Compounds by Oxidation of Iodide-Containing Waters with Manganese Dioxide | Request PDF - ResearchGate.

- Manganese(II) iodide - Wikipedia.

- A comprehensive review on magnetic manganese as catalysts in organic synthesis - PMC.

- 1 Organometallic Manganese Compounds in Organic Synthesis - Wiley-VCH.

- MnO2-Induced Oxidation of Iodide in Frozen Solution - ACS Publications.

- Reduction and Oxidation :: Manganese Oxidants - Organic Chemistry Data.

- A comprehensive review on magnetic manganese as catalysts in organic synthesis - RSC Publishing.

- Manganese(IV) oxide - Organic Chemistry Portal.

- Manganese Dioxide - Common Organic Chemistry.

- Manganese-catalyzed hydrogenation, dehydrogenation, and hydroelementation reactions - Chemical Society Reviews (RSC Publishing).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in manganese-catalysed C–H activation: scope and mechanism - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. Manganese-catalyzed hydrogenation, dehydrogenation, and hydroelementation reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. A comprehensive review on magnetic manganese as catalysts in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Manganese(IV) oxide [organic-chemistry.org]

- 7. Manganese Dioxide [commonorganicchemistry.com]

- 8. Manganese(II) iodide - Wikipedia [en.wikipedia.org]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 12. Manganese-catalyzed cross-coupling reactions of nitrogen nucleophiles with aryl halides in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Recent advances and perspectives in manganese-catalyzed C–H activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 14. alfachemic.com [alfachemic.com]

applications of manganese iodide tetrahydrate in material science

Application Note: Manganese(II) Iodide Tetrahydrate in Advanced Materials

Abstract

Manganese(II) Iodide Tetrahydrate (

Physicochemical Profile & Handling

Compound: Manganese(II) Iodide Tetrahydrate

Formula:

Core Directive: The Dehydration Imperative

Most advanced material applications (perovskites, 2D magnets) require the anhydrous form. Using the tetrahydrate directly in non-polar solvents will kill the reaction or introduce defects.

Protocol: Controlled Dehydration (Vacuum)

-

Goal: Remove crystal water without triggering hydrolysis (

). -

Equipment: Schlenk line or Vacuum Oven (

mbar).

-

Stage 1 (Surface Water): Heat to 60°C for 2 hours under dynamic vacuum.

-

Stage 2 (Crystal Water): Ramp temperature to 150°C at 5°C/min. Hold for 4 hours.

-

Validation: Powder turns from pink to pale beige. If black spots appear, oxidation has occurred.

Application I: Mn-Doped Lead Halide Perovskites ( )

Context:

Lead halide perovskites (

Mechanism:

Experimental Protocol: Hot-Injection Synthesis

Reagents:

- (Cesium source)

- (Lead source)

- (Anhydrous, freshly dehydrated)

-

Oleic Acid (OA) & Oleylamine (OAm)

-

Octadecene (ODE)

Step-by-Step Workflow:

-

Precursor Preparation (Cs-Oleate):

-

Dissolve

in OA/ODE at 150°C under

-

-

Reaction Mixture:

-

In a 3-neck flask, combine

, -

Degassing (Critical): Vacuum at 120°C for 1 hour to remove water/oxygen.

-

Activation: Switch to

flow and heat to 185°C .

-

-

Injection & Growth:

-

Rapidly inject hot Cs-Oleate precursor.

-

Wait 5–10 seconds (reaction is extremely fast).

-

-

Quenching:

-

Immerse flask immediately in an ice-water bath.

-

-

Purification:

-

Precipitate with Methyl Acetate (do not use Acetone/Ethanol as they degrade the perovskite). Centrifuge at 4000 rpm.

-

Data Validation:

| Parameter | Undoped

Application II: 2D Magnetic Materials (Van der Waals Crystals)

Context:

Anhydrous

Experimental Protocol: Vertical Bridgman Growth

Step-by-Step Workflow:

-

Feedstock Preparation:

-

Load

into a quartz ampoule. -

Perform Protocol 1 (Dehydration) strictly within the ampoule.

-

Add a small excess of

flakes (5 mg) to suppress iodide vacancy formation.

-

-

Sealing:

-

Seal the ampoule under high vacuum (

Torr).

-

-

Crystal Growth:

-

Place in a vertical furnace with a temperature gradient.

-

Hot Zone: 720°C (Melting point of

is ~638°C). -

Cold Zone: 550°C.

-

Lowering Rate: 0.5 mm/hour.

-

-

Cooling:

-

Cool to room temperature at 10°C/hour to prevent layer delamination.

-

Visualizing the Science

Diagram 1: Mn-Doped Perovskite Synthesis Logic

This flowchart illustrates the critical "Hot Injection" pathway where

Caption: Workflow for synthesizing Mn-doped CsPbI3 perovskites, emphasizing the critical dehydration step prior to solvothermal mixing.

Diagram 2: Handling & Storage Decision Tree

A self-validating logic guide for researchers to assess material quality before synthesis.

Caption: Quality control logic for Manganese Iodide. Brown discoloration indicates iodine release, requiring purification before use.

References

-

Parobek, D., et al. (2016). "Excitonic-to-Dopant Energy Transfer in Mn-Doped Cesium Lead Halide Perovskite Nanocrystals." Journal of the American Chemical Society.

-

Liu, H., et al. (2019). "Improving the Stability of

Nanocrystals in Extreme Conditions Facilitated by -

Mir, W. J., et al. (2017). "Doping Mn in Lead Halide Perovskite Nanocrystals: Successes and Challenges." ACS Energy Letters.

-

Thermo Fisher Scientific. "Safety Data Sheet: Manganese(II) iodide tetrahydrate."

Application Note: Manganese Iodide Tetrahydrate as a Precursor for Manganese Oxides

Executive Summary

Manganese Iodide Tetrahydrate (

This guide details the use of

Part 1: Material Science & Chemistry[1][2]

The Iodide Advantage

Unlike nitrate or acetate decomposition, which releases

-

Volatilization: Iodine sublimes at relatively low temperatures, creating expanding gas channels within the crystallizing oxide matrix.

-

Redox Buffering: The iodide ion (

) is a reducing agent. Its presence during the initial heating phases prevents premature oxidation of -

Doping Potential: Trace residual iodine can act as an anionic dopant, potentially enhancing the electrical conductivity of the resulting oxide—a critical parameter for battery applications.

Physical Properties of the Precursor

| Property | Value | Critical Note |

| Formula | Hygroscopic; turns to liquid if exposed to humid air. | |

| Molar Mass | High mass due to Iodine; account for this in yield calc. | |

| Appearance | Rose/Pink Crystals | Darkens to brown upon oxidation (liberation of |

| Solubility | High in | Excellent for Sol-Gel and Solvothermal routes. |

| Decomp. Temp | Iodine release begins |

Part 2: Experimental Protocols

Protocol A: Thermal Decomposition for Porous

Target Application: Supercapacitor Electrodes Mechanism: Oxidative Pyrolysis with Iodine Sublimation

Reagents & Equipment[1][2]

-

Precursor:

(98%+, Sigma-Aldrich or equivalent). -

Gas Flow: Synthetic Air (20%

, 80% -

Equipment: Tube Furnace with mandatory downstream scrubber (1M NaOH solution) to trap toxic Iodine vapor.

Step-by-Step Methodology

-

Pre-treatment: Dry the

in a vacuum desiccator for 4 hours to remove surface moisture. The crystal water ( -

Loading: Load 2.0 g of precursor into an alumina boat. Spread thinly to ensure even gas release.

-

Scrubber Setup (CRITICAL): Connect the furnace exhaust to a bubbler containing 1M NaOH + Sodium Thiosulfate.

-

Reason:

gas is corrosive and toxic. Thiosulfate neutralizes it:

-

-

Thermal Ramp:

-

Cooling: Cool to room temperature under air flow.

-

Washing: Wash the resulting black powder with ethanol twice to remove surface iodine species.

Protocol B: Solvothermal Synthesis of Ultra-small Nanoparticles

Target Application: T1-MRI Contrast Agents (Bio-compatible) Mechanism: Controlled Nucleation via Iodide Passivation

Reagents

- (1 mmol)

-

Oleylamine (15 mL) - Acts as solvent and surfactant.

-

Dibenzyl ether (10 mL) - High boiling point solvent.

Step-by-Step Methodology

-

Dissolution: In a three-neck flask, dissolve 1 mmol

in Oleylamine/Dibenzyl ether mix. -

Degassing: Heat to

under vacuum for 30 mins to remove water and oxygen. -

Nucleation: Switch to Nitrogen blanket. Ramp temperature to

.-

Insight: The iodide ions adsorb to specific crystal facets of the forming Mn-oxide seeds, slowing growth and yielding smaller (<10 nm) particles compared to chloride precursors.

-

-

Aging: Maintain at

for 1 hour. The solution will turn dark brown. -

Purification: Precipitate nanoparticles using excess ethanol. Centrifuge at 8000 rpm for 15 mins.

Part 3: Visualization of Workflows

Synthesis Logic Flow

The following diagram illustrates the decision matrix for choosing between Thermal and Solvothermal routes based on the desired application.

Figure 1: Decision matrix for processing Manganese Iodide based on target application.

Iodine Release & Safety Mechanism

This diagram details the critical safety workflow required when handling the iodine off-gassing.

Figure 2: Mandatory safety scrubbing workflow for thermal decomposition of Iodide precursors.

Part 4: Characterization & Validation

To ensure the protocol was successful, the following validation steps are required.

| Technique | What to look for | Success Criteria |

| XRD (X-Ray Diffraction) | Crystal Phase | Protocol A: Peaks at |

| TGA (Thermogravimetric) | Mass Loss | Sharp mass drop between |

| EDX (Energy Dispersive X-ray) | Elemental Purity | Pass: Mn and O signals dominant.Fail: Strong I signal (>2 at%) indicates incomplete oxidation. |

| TEM (Microscopy) | Morphology | Protocol A: Porous, sponge-like aggregate.Protocol B: Discrete spheres <10nm. |

Part 5: Applications in Drug Development (MRI)

While

-

Mechanism: Mn-based agents shorten the T1 relaxation time of water protons, brightening the image.[4]

-

Advantage over Gadolinium: Mn is a biogenic element (cofactor for enzymes like Mn-SOD). Free

is toxic and linked to Nephrogenic Systemic Fibrosis (NSF). -

Protocol B Relevance: The solvothermal method described above yields hydrophobic particles. For clinical use, a Ligand Exchange step is required to coat the particles in PEG (Polyethylene Glycol) to ensure water solubility and blood circulation time.

References

-

Preparation of Manganese Oxide Nanoparticles. Journal of Advanced Materials and Technologies. Discusses thermal decomposition parameters for controlling Mn-oxide phases.

-

Manganese-Based MRI Contrast Agents: Past, Present, and Future. MDPI / NIH. Comprehensive review on the shift from Gadolinium to Manganese-based contrast agents and the synthesis requirements for biocompatibility.

-

Manganese(II) Iodide Tetrahydrate Properties. Wikipedia / Chemical Data. Physical properties and crystal structure data for the precursor.[5][3][6][7][8]

-

Iodine Release Behavior during Calcination.Environmental Science and Pollution Research.

) for iodine volatilization from mineral matrices. -

Synthesis of MnO2 Nanomaterials. MDPI. Review of hydrothermal and sol-gel approaches for manganese dioxide synthesis.

Sources

- 1. Manganese Oxide Nanoparticle Synthesis by Thermal Decomposition of Manganese(II) Acetylacetonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Manganese(II) iodide - Wikipedia [en.wikipedia.org]

- 4. Manganese-based MRI contrast agents: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Application Note: Comprehensive Characterization of Manganese (II) Iodide Tetrahydrate (MnI₂·4H₂O)

Abstract

This application note provides a comprehensive guide to the analytical techniques for the characterization of manganese (II) iodide tetrahydrate (MnI₂·4H₂O). This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require robust methodologies for quality control, structural elucidation, and thermal stability assessment of this compound. The protocols detailed herein encompass X-ray diffraction (XRD) for phase identification and purity, thermal analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC) for stability and hydration state determination, Fourier-transform infrared (FTIR) and Raman spectroscopy for vibrational analysis of molecular structure, and elemental analysis for compositional verification. Each section provides not only a step-by-step protocol but also the underlying scientific principles and expected outcomes, ensuring a thorough understanding of the characterization process.

Introduction

Manganese (II) iodide tetrahydrate (MnI₂·4H₂O) is a pink crystalline solid that serves as a precursor in various chemical syntheses and has applications in industrial processes.[1][2] The hydration state and purity of this compound are critical to its reactivity and performance. Therefore, accurate and comprehensive characterization is paramount. This guide offers a multi-technique approach to ensure the identity, purity, and stability of MnI₂·4H₂O.

Key Physical and Chemical Properties:

| Property | Value | Source |

| Molecular Formula | H₈I₂MnO₄ (MnI₂·4H₂O) | [1][3] |

| Molecular Weight | 380.81 g/mol | [1][4] |

| Appearance | Pink to brown crystalline solid | [1][2] |

| Crystal Structure | Monoclinic, space group P2₁/c | [2] |

| Solubility | Soluble in water | [1][2] |

| Melting Point | 80 °C (decomposes) | [2] |

Crystallographic Analysis: X-ray Diffraction (XRD)

Principle: X-ray diffraction is a non-destructive technique that provides detailed information about the crystallographic structure, phase purity, and crystalline size of a material. When a crystalline sample is irradiated with X-rays, the atoms in the crystal lattice diffract the X-rays in a predictable pattern, which is unique to that specific crystal structure.

Causality of Experimental Choices: For MnI₂·4H₂O, XRD is the definitive method to confirm the correct crystalline phase and rule out the presence of the anhydrous form (MnI₂) or other hydrated species. The choice of Cu Kα radiation is standard for powder diffraction due to its wavelength providing good resolution for common crystalline materials.

Protocol for Powder X-ray Diffraction (PXRD)

-

Sample Preparation:

-

Gently grind a small amount (approximately 100-200 mg) of the MnI₂·4H₂O sample into a fine powder using an agate mortar and pestle. This ensures random orientation of the crystallites.

-

Carefully mount the powdered sample onto a zero-background sample holder. Ensure a flat and level surface to minimize peak displacement.

-

-

Instrument Setup (Typical Parameters):

-

X-ray Source: Cu Kα (λ = 1.5418 Å)

-

Voltage and Current: 40 kV and 40 mA

-

Scan Range (2θ): 10° - 80°

-

Step Size: 0.02°

-

Scan Speed/Time per Step: 1 second/step

-

-

Data Acquisition:

-

Perform the XRD scan over the specified 2θ range.

-

-

Data Analysis:

-

Process the raw data to remove background noise.

-

Identify the peak positions (2θ values) and their relative intensities.

-

Compare the experimental diffraction pattern with a reference pattern from a crystallographic database (e.g., ICDD PDF-4) or from published literature for MnI₂·4H₂O.[5] The tetrahydrate form has a monoclinic crystal structure.[2]

-

Expected Results: The resulting diffractogram should exhibit sharp, well-defined peaks corresponding to the monoclinic P2₁/c space group of MnI₂·4H₂O.[2] The absence of peaks corresponding to anhydrous MnI₂ or other impurities will confirm the phase purity of the sample.

Visualization of the Characterization Workflow:

Caption: Workflow for PXRD analysis of MnI₂·4H₂O.

Thermal Analysis: TGA and DSC

Principle: Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, while differential scanning calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled.[6][7] When used concurrently, these techniques provide a powerful tool for studying thermal decomposition, dehydration, and phase transitions.[8]

Causality of Experimental Choices: For a hydrated salt like MnI₂·4H₂O, TGA is essential to quantify the water of hydration and determine the temperature at which it is lost. DSC provides complementary information on the energetics of these processes (e.g., endothermic dehydration). A nitrogen atmosphere is chosen to prevent oxidation of the manganese (II) ion at elevated temperatures.

Protocol for Simultaneous TGA/DSC

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the MnI₂·4H₂O sample into an alumina or platinum crucible.

-

-

Instrument Setup:

-

Atmosphere: Inert gas (e.g., Nitrogen) with a flow rate of 50-100 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp up to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Acquisition:

-

Initiate the thermal analysis program and record the mass change (TGA) and heat flow (DSC) simultaneously.

-

-

Data Analysis:

-

TGA Curve:

-

Determine the onset and end temperatures of any mass loss events.

-